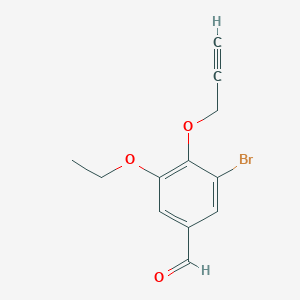

3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Descripción

3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a substituted benzaldehyde derivative featuring bromo, ethoxy, and propargyloxy groups at positions 3, 5, and 4 of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₁BrO₃, with a calculated molecular weight of 283.11 g/mol. The propargyloxy group (-OCH₂C≡CH) introduces alkyne functionality, making it a candidate for click chemistry applications, while the ethoxy group enhances lipophilicity compared to methoxy analogs. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing polycyclic aromatic systems or heterocycles .

Propiedades

IUPAC Name |

3-bromo-5-ethoxy-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h1,6-8H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATUHMXLYGGOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-bromo-5-ethoxybenzaldehyde with propargyl alcohol under suitable reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.

Análisis De Reacciones Químicas

3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications, including:

Chemical Probe Synthesis: It is used as a building block for the synthesis of chemical probes that can be used to study biological targets.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with various biological targets.

Material Science: It is used in the synthesis of functional materials with unique properties, such as light-activated compounds.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde involves its ability to undergo covalent modification of biological targets when exposed to UV light . The alkyne tag present in the compound allows for downstream applications via click chemistry, enabling the study of molecular interactions and pathways.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar benzaldehyde derivatives, emphasizing substituent effects and molecular characteristics:

Reactivity and Functional Group Analysis

- Propargyloxy vs. Allyloxy : The propargyloxy group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In contrast, the allyloxy group in the methoxy analog (CAS 361465-10-3) facilitates cycloaddition reactions like Diels-Alder but lacks alkyne-specific reactivity .

- Ethoxy vs. However, it may reduce crystallinity due to increased steric bulk .

- Fluorinated Benzyloxy : The fluorobenzyloxy analog (CAS 384857-24-3) introduces electron-withdrawing fluorine, altering electronic properties and enhancing binding affinity in drug design .

Actividad Biológica

3-Bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a synthetic organic compound with the molecular formula and a molecular weight of 283.12 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound primarily involves covalent modification of biological molecules. This compound can induce changes in biochemical pathways through its interaction with specific targets, particularly under UV light, which enhances its reactivity. The potential pathways influenced by this compound include:

- Antioxidant Activity : Exhibiting properties that may protect cells from oxidative stress.

- Enzyme Inhibition : Potentially acting as an inhibitor for various enzymes, which could be relevant in therapeutic contexts.

Research Findings

Recent studies have evaluated the biological properties of this compound, revealing diverse applications and effects:

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activity, which can be beneficial in preventing cellular damage caused by free radicals .

- Cytotoxicity : Preliminary data suggest that this compound may have cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

- Chemical Probes : The compound serves as a building block for synthesizing chemical probes that can be used to study various biological targets, enhancing our understanding of disease mechanisms and potential therapies.

Case Studies

Several studies have demonstrated the biological activity of related compounds, providing insights into the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.